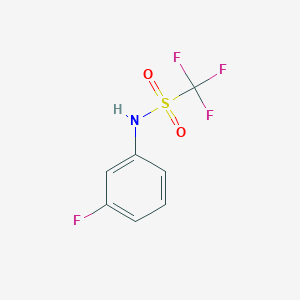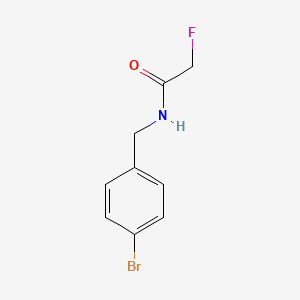![molecular formula C11H13BrClN B13424924 N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is a solid substance that is typically stored at low temperatures to maintain its stability. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylacetic acid and propargylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated compounds or other substituted derivatives.
科学的研究の応用
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
- N-[(1S)-1-(4-methylphenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Uniqueness
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the bromine atom plays a crucial role in the compound’s activity or interactions.
特性
分子式 |
C11H13BrClN |
|---|---|
分子量 |
274.58 g/mol |
IUPAC名 |
N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m0./s1 |
InChIキー |
FPHNDAHFBDYUTR-FVGYRXGTSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NCC#C.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)Br)NCC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)




![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)

